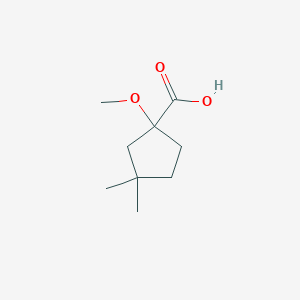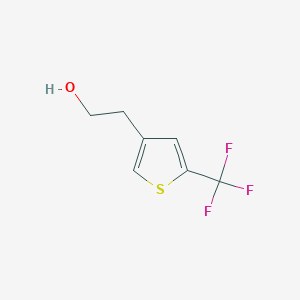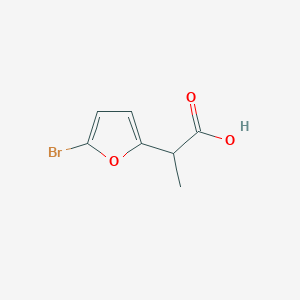
2-(5-Bromofuran-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of furan, a heterocyclic compound, and contains a bromine atom at the 5-position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)propanoic acid typically involves the bromination of furan derivatives followed by the introduction of a propanoic acid group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Furan derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Bromofuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromofuran-2-yl)propanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the furan ring can interact with various molecular targets, influencing biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chlorofuran-2-yl)propanoic acid
- 2-(5-Iodofuran-2-yl)propanoic acid
- 2-(5-Methylfuran-2-yl)propanoic acid
Uniqueness
2-(5-Bromofuran-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications .
Propiedades
Fórmula molecular |
C7H7BrO3 |
|---|---|
Peso molecular |
219.03 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10) |
Clave InChI |
ZJMCSJZTYVYBFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(O1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)
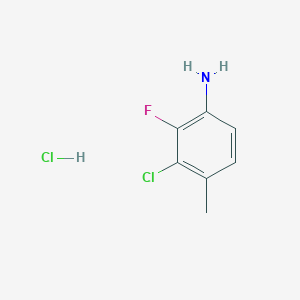
carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)

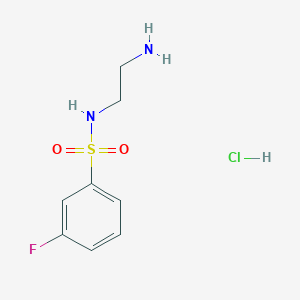
![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)
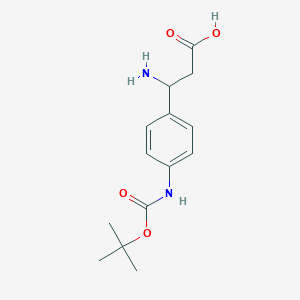

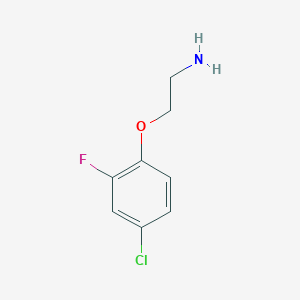

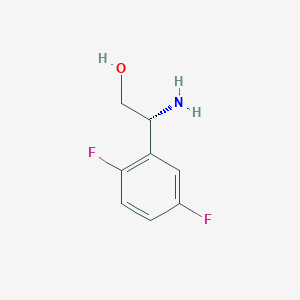
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
